molecular formula C14H13F6N3O B2872611 N-(3-methoxypropyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine CAS No. 477851-74-4

N-(3-methoxypropyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine

Cat. No.: B2872611
CAS No.: 477851-74-4
M. Wt: 353.268
InChI Key: MYUWERJEMDBFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine is a synthetic organic compound characterized by its unique structure, which includes a naphthyridine core substituted with methoxypropyl and trifluoromethyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.

    Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that facilitate electrophilic substitution.

    Attachment of Methoxypropyl Group: The methoxypropyl group can be attached via nucleoph

Properties

IUPAC Name

N-(3-methoxypropyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F6N3O/c1-24-6-2-5-21-11-4-3-8-9(13(15,16)17)7-10(14(18,19)20)22-12(8)23-11/h3-4,7H,2,5-6H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUWERJEMDBFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F6N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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